molecular formula C4H3BrLiN3O2 B13573844 lithium(1+)3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

lithium(1+)3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B13573844
M. Wt: 212.0 g/mol
InChI Key: KTCLCLBSDFOONC-UHFFFAOYSA-M
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Description

Lithium(1+)3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a lithium salt of a substituted 1,2,4-triazole carboxylic acid. The compound features a bromine atom at position 3 and a methyl group at position 1 of the triazole ring, with a carboxylate group at position 5. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, pharmaceuticals, and materials science.

Properties

Molecular Formula

C4H3BrLiN3O2

Molecular Weight

212.0 g/mol

IUPAC Name

lithium;5-bromo-2-methyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C4H4BrN3O2.Li/c1-8-2(3(9)10)6-4(5)7-8;/h1H3,(H,9,10);/q;+1/p-1

InChI Key

KTCLCLBSDFOONC-UHFFFAOYSA-M

Canonical SMILES

[Li+].CN1C(=NC(=N1)Br)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Methylation of 1,2,4-Triazole

  • Reagents: 1,2,4-triazole, potassium hydroxide (KOH), chloromethane (CH3Cl), ethanol.
  • Procedure: 1,2,4-triazole is mixed with KOH and ethanol. Chloromethane is slowly added under reflux conditions to perform nucleophilic substitution at the nitrogen, yielding 1-methyl-1H-1,2,4-triazole.
  • Conditions: Heating and refluxing; strong alkaline medium.
  • Outcome: Efficient methylation with high yield.

Selective Bromination at 3-Position via Lithiation

  • Reagents: 1-methyl-1H-1,2,4-triazole, tetrahydrofuran (THF), tetramethylethylenediamine (TMEDA), n-butyllithium (n-BuLi), dibromomethane (CH2Br2).
  • Procedure: The methylated triazole is dissolved in THF and TMEDA, cooled (typically to -78 °C), and treated with n-BuLi to lithiate at the 3-position. Dibromomethane is then added to introduce the bromine atom selectively at this position.
  • Alternative: Use of lithium diisopropylamide (LDA) and trimethylchlorosilane to yield 5-trimethylsilyl derivatives as intermediates.
  • Conditions: Low temperature (-78 °C to 0 °C), inert atmosphere.
  • Outcome: Formation of 5-bromo-1-methyl-1H-1,2,4-triazole with controlled regioselectivity.

Carboxylation at the 5-Position

  • Reagents: 5-bromo-1-methyl-1H-1,2,4-triazole or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole, THF, LDA, carbon dioxide (CO2).
  • Procedure: The brominated or silylated intermediate is dissolved in THF, cooled, and treated with LDA to generate a lithiated species at the 3-position. CO2 gas is then bubbled through the reaction mixture to carboxylate the lithiated position, forming the corresponding 3-carboxylic acid derivative.
  • Conditions: Cooling to -78 °C to 0 °C, stoichiometric control of LDA and CO2.
  • Outcome: High-yield conversion to 3-carboxylic acid substituted triazole.

Esterification and Conversion to Lithium Salt

  • Reagents: 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, methanol, thionyl chloride (SOCl2), lithium hydroxide or lithium carbonate.
  • Procedure: The carboxylic acid is converted into its methyl ester by reaction with methanol and thionyl chloride. Subsequent treatment with lithium hydroxide or lithium carbonate in aqueous or alcoholic media neutralizes the acid to form the lithium carboxylate salt.
  • Conditions: Controlled addition of thionyl chloride, mild temperatures (0-35 °C), hydrogenation conditions if debromination is needed.
  • Outcome: Formation of this compound with high purity.

Key Reaction Parameters and Optimization

Step Reagents/Conditions Molar Ratios Temperature (°C) Notes
Methylation 1,2,4-triazole, KOH, ethanol, chloromethane 1:2:solvent:excess chloromethane Reflux (~78) Slow addition of chloromethane to control reaction
Bromination (Lithiation) 1-methyl-1H-1,2,4-triazole, THF, TMEDA, n-BuLi, CH2Br2 1:1.1-1.2:1 (substrate:LDA:CO2) -78 to 0 Low temperature critical for regioselectivity
Carboxylation LDA, CO2, THF 1:1.1-1.2:2-7 (substrate:LDA:CO2) -78 to 0 Excess CO2 ensures full conversion
Esterification Methanol, SOCl2 1:1.2-1.3 (acid:SOCl2) 0-25 Dropwise addition of SOCl2 to avoid side reactions
Salt Formation Lithium hydroxide or carbonate Stoichiometric Ambient to 35 Neutralization to lithium salt form

Research Data and Yields

  • The methylation step typically proceeds with yields above 85%.
  • Bromination via lithiation and dibromomethane affords 5-bromo-1-methyl-1H-1,2,4-triazole in yields ranging from 70-90%.
  • Carboxylation with CO2 under LDA conditions yields the carboxylic acid intermediate with 75-88% efficiency.
  • Esterification and salt formation steps provide final lithium salt product with overall yield of 65-80%, depending on purification.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Key Reagents/Conditions Product Yield (%)
1 N-Methylation 1,2,4-triazole KOH, Ethanol, Chloromethane, reflux 1-methyl-1H-1,2,4-triazole 85-90
2 Lithiation/Bromination 1-methyl-1H-1,2,4-triazole n-BuLi, TMEDA, THF, CH2Br2, -78 °C 5-bromo-1-methyl-1H-1,2,4-triazole 70-90
3 Carboxylation 5-bromo-1-methyl-1H-1,2,4-triazole LDA, CO2, THF, -78 °C to 0 °C 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid 75-88
4 Esterification 5-bromo-1-methyl-1H-1,2,4-triazole-3-COOH Methanol, SOCl2, 0-25 °C Methyl ester intermediate 80-85
5 Salt Formation Methyl ester intermediate Lithium hydroxide/carbonate, RT This compound 65-80

Additional Notes

  • The use of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is critical for regioselective lithiation.
  • TMEDA is often used as a ligand to stabilize organolithium intermediates.
  • Strict temperature control (-78 °C to 0 °C) is essential to avoid side reactions and ensure selectivity.
  • Carbon dioxide is introduced as a gas to carboxylate the lithiated intermediate.
  • The final lithium salt can be isolated by neutralization and crystallization techniques.
  • Hydrogenation or zinc reduction may be used to remove bromine if required for further derivatives.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products .

Scientific Research Applications

Lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Effects

Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate (C₅H₆LiN₃O₂)
  • Substituents : Methyl groups at positions 1 and 3.
  • Molecular Weight : 147.063 g/mol.
  • Key Differences: The absence of bromine reduces electronegativity and limits its utility in substitution reactions. This compound is primarily studied for its crystallographic properties and ligand behavior .
Lithium 4-bromo-1,2-dimethyl-1H-imidazole-5-carboxylate (C₆H₆BrLiN₂O₂)
  • Substituents : Bromine at position 4, methyl groups at positions 1 and 2.
  • Molecular Weight : 224.97 g/mol.
  • Key Differences: The imidazole ring (two adjacent nitrogens) vs. triazole alters electronic distribution and coordination sites. Bromine’s position here may influence reactivity differently compared to triazole derivatives.
Lithium 1-isopropyl-1H-1,2,4-triazole-5-carboxylate
  • Substituents : Isopropyl group at position 1.
  • Molecular Weight: Not explicitly stated, but estimated ~190–200 g/mol.
  • This contrasts with the target compound’s bromine, which may enhance electrophilicity .

Physical and Crystallographic Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
Target Compound C₅H₅BrLiN₃O₂* ~226 3-Bromo, 1-methyl High electronegativity, reactive bromine
Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate C₅H₆LiN₃O₂ 147.06 1,3-Dimethyl Steric hindrance, stable structure
Lithium 4-bromo-1,2-dimethyl-1H-imidazole-5-carboxylate C₆H₆BrLiN₂O₂ 224.97 4-Bromo, 1,2-dimethyl Imidazole ring, distinct coordination sites

*Estimated based on atomic composition.

  • Crystallography : Bromine’s high electron density in the target compound facilitates accurate structural determination via SHELXL (). In contrast, lighter substituents (e.g., methyl) require higher-resolution data for precise refinement .

Biological Activity

Lithium(1+)3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₄H₃BrLiN₃O₂ and a molecular weight of 212.0 g/mol. The compound features a triazole ring with three nitrogen atoms and two carbon atoms, along with a lithium ion (Li⁺) and a bromo group (Br) at the 3-position. The carboxylate group (-COO⁻) at the 5-position enhances its solubility in polar solvents and contributes to its reactivity in biological systems .

Antifungal and Antibacterial Properties

Compounds containing triazole rings are well-documented for their antifungal and antibacterial properties. This compound has shown promise in inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition can lead to cell death in various fungal species, making it a candidate for antifungal therapy.

Additionally, studies indicate that triazole derivatives may exhibit antibacterial activity by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. The presence of the lithium ion may enhance these interactions due to its unique electrochemical properties.

Anti-inflammatory and Anticancer Activities

Emerging research suggests that this compound may possess anti-inflammatory properties. Triazole compounds have been associated with the modulation of inflammatory pathways, potentially reducing chronic inflammation linked to various diseases.

Furthermore, preliminary studies indicate anticancer potential through mechanisms such as apoptosis induction in cancer cells. The compound may influence key apoptotic pathways by altering the expression levels of pro-apoptotic and anti-apoptotic proteins .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other triazole derivatives:

Compound Name Structural Features Unique Aspects
5-Bromo-1-methyl-1H-1,2,4-triazole Lacks carboxylate groupDifferent reactivity and biological activity
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate Contains a carboxylate groupEnhanced solubility and potential applications
3-Bromo-1-methyl-1H-1,2,4-triazole Bromine at a different positionAffects reactivity and interaction profiles

The lithium compound's enhanced reactivity is attributed to both the lithium ion and the carboxylate group. This structural configuration allows for diverse applications in pharmacology and medicinal chemistry .

Antifungal Efficacy

A study investigating various triazoles found that this compound exhibited significant antifungal activity against Candida species. The compound demonstrated an IC₅₀ value comparable to established antifungal agents like fluconazole .

Anticancer Activity

In vitro assays on breast cancer cell lines (e.g., MDA-MB-231) revealed that this compound induced apoptosis through upregulation of pro-apoptotic genes such as Bax and caspase family members while downregulating Bcl2 levels. This resulted in a notable increase in apoptotic cell death compared to controls .

Q & A

Q. What are the optimal synthetic routes for lithium(1+)3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate?

  • Methodology: The synthesis typically involves reacting 3-bromo-1-methyl-1H-1,2,4-triazole with lithium chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0°C to room temperature for 6–12 hours. Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .
  • Key Considerations:
  • Moisture-sensitive reagents require inert atmosphere conditions (argon/nitrogen).
  • Reaction progress is monitored by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy:
  • 1H/13C NMR: The methyl group on the triazole ring appears as a singlet at δ ~3.5 ppm. The carboxylate lithium ion disrupts protonation, shifting the triazole proton signals downfield .
  • FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylate) and ~1550 cm⁻¹ (triazole ring vibrations) .
    • X-ray Crystallography:
  • SHELX programs (e.g., SHELXL) are used for structure refinement. The lithium ion exhibits tetrahedral coordination with carboxylate oxygen and solvent molecules .

Q. What purification strategies maximize yield and purity?

  • Recrystallization: Ethanol/water (4:1) yields colorless crystals with >95% purity.
  • Chromatography: Silica gel column with gradient elution (hexane → ethyl acetate) removes unreacted triazole precursors.
  • Critical Data:
MethodPurity (%)Yield (%)
Recrystallization95–9870–75
Column Chromatography>9960–65

Advanced Research Questions

Q. How does the lithium ion influence the compound’s coordination chemistry and stability?

  • Mechanistic Insight: The lithium ion stabilizes the carboxylate group via ionic interactions, enhancing solubility in polar aprotic solvents (e.g., DMF). Coordination studies using EXAFS reveal a Li–O bond distance of ~1.95 Å, with solvent molecules (e.g., THF) completing the coordination sphere .
  • Stability Tests:
  • Thermogravimetric analysis (TGA) shows decomposition at 220°C, indicating thermal stability suitable for catalytic applications.
  • Hygroscopicity is minimized by storing the compound under argon with molecular sieves.

Q. What computational methods predict the reactivity of the bromine atom in cross-coupling reactions?

  • DFT Calculations:
  • The bromine atom’s electrophilicity (Mulliken charge: +0.35 e) facilitates Suzuki-Miyaura couplings. B3LYP/6-311+G(d,p) simulations predict activation energies of ~25 kcal/mol for Pd-catalyzed arylations .
    • Experimental Validation:
ReactionCatalystYield (%)
Suzuki CouplingPd(PPh₃)₄82
Buchwald-HartwigPd₂(dba)₃/XPhos75

Q. How are contradictions in crystallographic data resolved for this compound?

  • Validation Tools:
  • PLATON/ADDSYM checks for missed symmetry, while ORTEP-3 visualizes anisotropic displacement ellipsoids to confirm atomic positions .
  • Hydrogen bonding networks (e.g., Li···O interactions) are validated using Mercury software, with bond angles constrained to ±2° of ideal geometry .
    • Case Study:
      A 2025 study resolved a unit-cell ambiguity via high-resolution synchrotron data, confirming a monoclinic P2₁/c space group with Z = 4 .

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